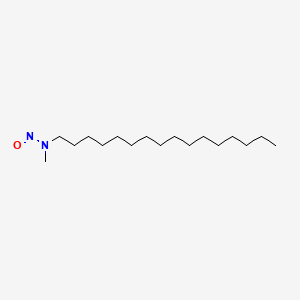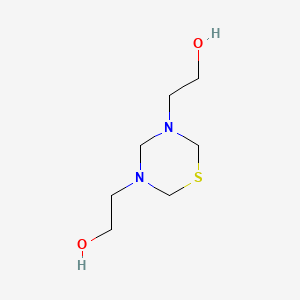
Iminostilbene-10,11-dihydrodiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iminostilbene-10,11-dihydrodiol, also known as (10R,11S)-10,11-dihydro-5H-dibenzo[b,f]azepine-10,11-diol, is an organic compound with the molecular formula C14H13NO2. This compound is a derivative of iminostilbene, featuring hydroxyl groups at the 10 and 11 positions of the dibenzoazepine structure. It is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iminostilbene-10,11-dihydrodiol typically involves the hydroxylation of iminostilbene. One common method is the catalytic hydrogenation of iminostilbene in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions. The reaction is carried out in a solvent like ethanol or methanol, with hydrogen gas as the reducing agent.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process starting from iminodibenzyl. The process involves catalytic dehydrogenation followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of recyclable solvents and catalysts is preferred to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Iminostilbene-10,11-dihydrodiol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to iminostilbene under appropriate conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of iminostilbene.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Iminostilbene-10,11-dihydrodiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Serves as a precursor in the synthesis of anticonvulsant drugs like carbamazepine and oxcarbazepine.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Iminostilbene-10,11-dihydrodiol involves its interaction with molecular targets such as voltage-gated sodium channels. By modulating these channels, the compound can stabilize hyperexcited neurons and suppress the propagation of excitatory impulses. This mechanism is similar to that of its derivatives, carbamazepine and oxcarbazepine, which are used as anticonvulsants .
Vergleich Mit ähnlichen Verbindungen
Carbamazepine: A carbamylated derivative of iminostilbene, used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A keto analog of carbamazepine with similar therapeutic effects.
Uniqueness: Iminostilbene-10,11-dihydrodiol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Unlike its derivatives, it is primarily used as an intermediate in the synthesis of other pharmacologically active compounds .
Eigenschaften
IUPAC Name |
(5S,6R)-6,11-dihydro-5H-benzo[b][1]benzazepine-5,6-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,13-17H/t13-,14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSCHZCENLAZOX-OKILXGFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)


![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)




